4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL
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Overview
Description
4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, nitrating agents, and other electrophiles in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: Known for its therapeutic properties, including anticancer and anti-inflammatory activities.
Other Pyrazole Derivatives: Compounds with similar pyrazole structures that exhibit various biological activities and are used in different research applications.
Uniqueness
4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-10-17(11-4-7-15(23-2)16(8-11)24-3)18(20-19-10)13-6-5-12(21)9-14(13)22/h4-9,21-22H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADMOYKKNMBFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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